Prodelphinidin A2
Description
Prodelphinidin A2 is a dimeric proanthocyanidin belonging to the prodelphinidin subclass, characterized by two gallocatechin or epigallocatechin units linked via an A-type interflavan bond (C4→C8 and C2→O→C7). This structural feature distinguishes it from B-type proanthocyanidins, which lack the additional ether bond . This compound is widely identified in plants such as Gaultheria shallon (salal berry) and Ephedra sinica, where it contributes to antioxidant, antimicrobial, and anti-adhesion activities . Its molecular formula is typically C30H24O12, with a molecular weight of 576.5 g/mol .
Properties
Molecular Formula |
C30H24O14 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
(1R,5R,6R,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24-,27-,29-,30+/m1/s1 |
InChI Key |
SJDDGZBVGOKCKT-IDAKORERSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prodelphinidin A2 typically involves the polymerization of flavan-3-ols such as gallocatechin. This can be achieved through oxidative coupling reactions, often catalyzed by enzymes or chemical oxidants. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH levels .
Industrial Production Methods
Industrial production of this compound is generally carried out through the extraction of natural sources. Plants like green tea leaves and pomegranate peels are rich in prodelphinidins. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Prodelphinidin A2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding flavan-3-ol monomers.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Prodelphinidin A2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization and oxidation reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, contributing to the shelf life and nutritional value of products
Mechanism of Action
Prodelphinidin A2 exerts its effects through various mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: Interferes with viral replication and entry into host cells.
Molecular Targets and Pathways: Involves pathways such as the PI3K/Akt/mTOR, MAPK, and ubiquitin-proteasome pathways.
Comparison with Similar Compounds
Prodelphinidin A2 vs. Procyanidin A2
Key Differences :
This compound vs. Prodelphinidin B2
Key Differences :
This compound vs. Prodelphinidin Trimers and Tetramers
Key Differences :
Detection and Quantification
Q & A
Q. How can researchers ensure their this compound studies meet criteria for grant funding or high-impact publication?
- Methodological Answer : Align research questions with funding priorities (e.g., NIH’s focus on natural products for chronic diseases). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For journals like Journal of Natural Products, emphasize structural novelty, mechanistic depth, and comparative analysis with existing compounds. Include a data availability statement and conflict-of-interest disclosures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
